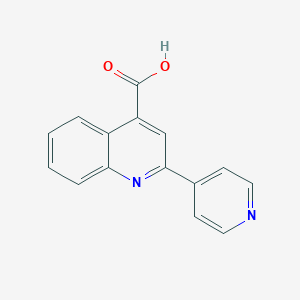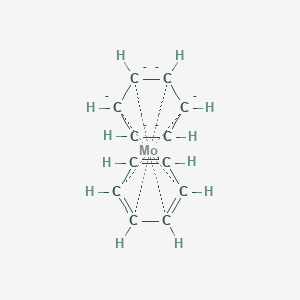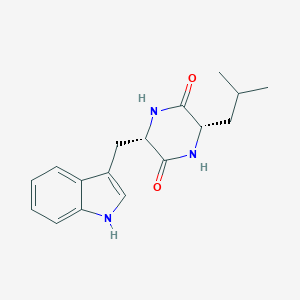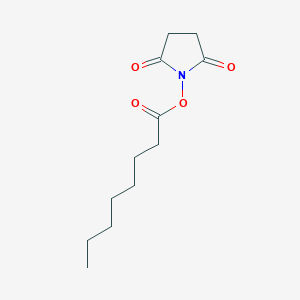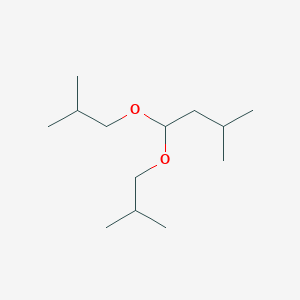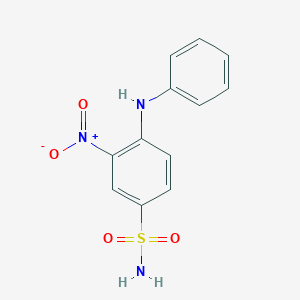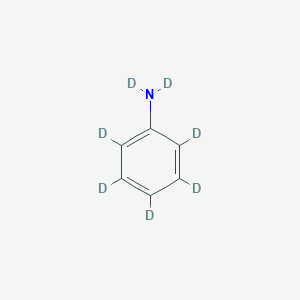
Anilin-d7
Übersicht
Beschreibung
- (2H7)Aniline is a derivative of aniline, a compound widely studied for its diverse applications and properties. Aniline itself is a critical compound in various chemical reactions and processes.
Synthesis Analysis
- The synthesis of aniline derivatives involves complex procedures, often including reactions like alkylation, Heck reaction, and reduction. For instance, a novel compound, 4-[2-(9,9-dioctyl-9H-fluorene-2-) vinyl] aniline, was synthesized through a three-step reaction involving these methods (Zhou Yi-feng, 2010).
Molecular Structure Analysis
- The molecular geometry of aniline derivatives can be calculated using software like Gaussian 03, optimized using methods like HF and DFT/B3LYP. Spectroscopic techniques like FT–IR and UV–Vis are commonly used for characterizing these compounds (Ümit Ceylan et al., 2016).
Chemical Reactions and Properties
- Aniline and its derivatives are involved in various chemical reactions. For example, they can participate in cyclocondensation reactions catalyzed by compounds like Cp*IrCl(2)/MsOH or RuCl(3)·xH(2)O/phosphine to produce indoles (Matyáš Turský et al., 2010).
Physical Properties Analysis
- Aniline derivatives exhibit unique physical properties, influenced by substituent groups and molecular structure. For instance, the position of substituents and their electron donor-acceptor capabilities significantly impact the structural and electronic properties of these compounds (V. Arjunan et al., 2011).
Wissenschaftliche Forschungsanwendungen
Modellverbindung zur Untersuchung aromatischer Amine
Anilin-d7 wird häufig als Modellverbindung zur Untersuchung aromatischer Amine verwendet . Aromatische Amine sind eine Klasse von Chemikalien, die in der Herstellung von Farbstoffen, Pharmazeutika und Polymeren weit verbreitet sind. Das Verständnis des Verhaltens dieser Verbindungen ist entscheidend für die Vorhersage ihrer Auswirkungen auf die Umwelt und die Gesundheit.
Synthese von verschiedenen Verbindungen
This compound spielt eine Schlüsselrolle bei der Synthese von verschiedenen Verbindungen . Es kann als Ausgangsmaterial oder Zwischenprodukt in verschiedenen chemischen Reaktionen verwendet werden, was zur Produktion einer breiten Palette von Substanzen mit unterschiedlichen Eigenschaften und Anwendungen führt.
Untersuchung organischer Reaktionsmechanismen
This compound wird zur Untersuchung organischer Reaktionsmechanismen verwendet . Durch die Untersuchung, wie diese Verbindung unter verschiedenen Bedingungen reagiert, können Forscher Einblicke in die grundlegenden Prozesse gewinnen, die die organische Chemie bestimmen.
Produktion von Farbstoffen und Kunststoffen
This compound dient als Ausgangsmaterial für die Herstellung von Farbstoffen und Kunststoffen . Seine chemische Struktur ermöglicht es, es leicht zu modifizieren, was es zu einem vielseitigen Inhaltsstoff bei der Synthese dieser Materialien macht.
Studien zur Umweltverschmutzung
This compound wird in Studien im Zusammenhang mit Umweltverschmutzung verwendet . So wurde es beispielsweise in der Forschung zur Untersuchung des biologischen Abbaus von Anilin unter aeroben Bedingungen durch Stable-Isotope-Probing (SIP) und isopycnische Dichtegradientenzentrifugationstechnologie eingesetzt .
Stable-Isotope-Probing (SIP)
This compound kann in der Stable-Isotope-Probing (SIP) verwendet werden, einer Technik, die verwendet wird, um den Nährstofffluss in mikrobiellen Gemeinschaften zu verfolgen . In diesem Zusammenhang fungiert this compound als Tracer, der es Forschern ermöglicht, zu identifizieren, welche Mikroorganismen am Abbau von Anilin beteiligt sind .
Wirkmechanismus
Target of Action
As an aromatic amine, Aniline-d7’s primary target is based on the presence of a nitrogen atom within its structure . This nitrogen atom exhibits the capability to form various bonds, including hydrogen bonds and covalent bonds, with other atoms .
Mode of Action
The nitrogen atom in Aniline-d7’s structure allows it to form various bonds, including hydrogen bonds and covalent bonds, with other atoms . This interaction with its targets leads to changes at the molecular level, which can have significant effects on biological systems.
Biochemical Pathways
Aniline-d7 and its derivatives reportedly become haematotoxic after metabolic N-hydroxylation of their amino groups . The plasma concentrations of aniline and its dimethyl derivatives after single oral doses were quantitatively measured and semi-quantitatively estimated . The primary acetylated metabolites of aniline were more extensively formed , indicating that aniline acclimation had a strong impact on the bacterial community structure .
Pharmacokinetics
The pharmacokinetics of Aniline-d7 involves its absorption, distribution, metabolism, and excretion (ADME). The quantitatively determined elimination rates of aniline based on rat plasma versus time curves were generally rapid . The areas under the curve of unmetabolized aniline estimated using simplified physiologically based pharmacokinetic models showed an apparently positive correlation with the reported lowest-observed-effect levels for haematotoxicity of these chemicals .
Result of Action
The molecular and cellular effects of Aniline-d7’s action are primarily related to its haematotoxicity after metabolic N-hydroxylation . It has been reported that Aniline-d7 and its derivatives can cause damage to organs (blood) through prolonged or repeated exposure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Aniline-d7. For instance, the presence of a methyl group at the C2-position may generally suppress fast metabolic rates of dimethyl aniline derivatives that promote metabolic activation reactions at NH2 moieties . Furthermore, spillage and fire water can cause pollution of watercourses .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N,N,2,3,4,5,6-heptadeuterioaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i1D,2D,3D,4D,5D/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYRUJLWNCNPSJ-LQHBDRBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163042 | |
| Record name | (2H7)Aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14545-23-4 | |
| Record name | Benzen-2,3,4,5,6-d5-amine-d2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14545-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H7)Aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014545234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H7)Aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2H7]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.058 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is aniline-d7 used instead of regular aniline in certain research applications?
A1: Aniline-d7 is primarily used in research as an isotopic label. The replacement of hydrogen (H) with deuterium (D) in the amino group and benzene ring impacts molecular vibrations without significantly altering the overall chemical behavior. This difference in vibrational frequencies is detectable through techniques like infrared (IR) spectroscopy, allowing researchers to track the aniline-d7 molecule within complex systems []. This makes it particularly useful for studying reaction mechanisms and molecular dynamics.
Q2: How does deuteration influence the spectroscopic properties of aniline, specifically in the context of vibrational spectroscopy?
A2: Deuteration causes a significant shift in the vibrational frequencies associated with the C-D bonds compared to C-H bonds. This is due to the mass difference between deuterium and hydrogen. For instance, in aniline adsorbed on aluminum halides, the N-H stretching and ND2 bending modes exhibit large frequency shifts, providing insights into the nature of the interaction between aniline and the metal halides [].
Q3: Can you elaborate on the use of aniline-d7 in elucidating reaction mechanisms, providing specific examples from the provided research?
A3: Absolutely. One example is the study on the ruthenium-catalyzed coupling reaction of aniline and ethylene []. By comparing the reaction rates of aniline and aniline-d7, researchers observed a normal isotope effect (k(NH)/k(ND) = 2.2). This observation, along with other kinetic data, suggested that the breaking of the N-H bond is a rate-limiting step in the catalytic cycle.
Q4: The research mentions aniline-d7 being utilized in single-crystal studies. Could you elaborate on the significance of using aniline-d7 in such studies, particularly in the context of phase transitions and high-pressure behavior?
A4: Using neutron powder diffraction on aniline-d7, alongside X-ray diffraction on aniline-h7, enabled researchers to determine the structural changes occurring during phase transitions of aniline under high pressure []. The contrasting scattering properties of deuterium and hydrogen for neutrons provide complementary structural information, leading to a more detailed understanding of the intermolecular interactions and the reasons behind the pressure-induced phase stability of aniline.
Q5: What are some of the challenges associated with using deuterated compounds like aniline-d7 in research?
A5: While deuteration offers valuable insights, some challenges exist:
Q6: Beyond the applications mentioned in the provided papers, are there other potential research areas where aniline-d7 could be valuable?
A6: Given its unique properties, aniline-d7 could be applied in:
- Developing and validating analytical methods: It can serve as an internal standard in mass spectrometry for the accurate quantification of aniline in complex matrices [].
- Studying photochemical reactions: The impact of deuteration on the excited-state dynamics of aniline can provide valuable insights into photochemical reaction pathways [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




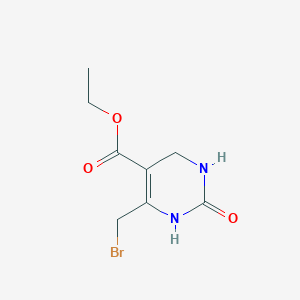
![(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate](/img/structure/B85165.png)


![Disodium;chromium(3+);1-[(2-oxidonaphthalen-1-yl)diazenyl]-4-sulfonaphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B85170.png)
